molecular formula C9H20O5 B14544036 Acetic acid;4-(ethoxymethoxy)butan-1-ol CAS No. 62116-63-6

Acetic acid;4-(ethoxymethoxy)butan-1-ol

Cat. No.: B14544036
CAS No.: 62116-63-6
M. Wt: 208.25 g/mol
InChI Key: ZZESZVGKYMVXDL-UHFFFAOYSA-N
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Description

Acetic acid;4-(ethoxymethoxy)butan-1-ol is a binary system comprising acetic acid (CH₃COOH) and 4-(ethoxymethoxy)butan-1-ol. The latter is a butanol derivative with an ethoxymethoxy (-OCH₂OCH₂CH₃) substituent at the fourth carbon (Figure 1).

Properties

CAS No.

62116-63-6

Molecular Formula

C9H20O5

Molecular Weight

208.25 g/mol

IUPAC Name

acetic acid;4-(ethoxymethoxy)butan-1-ol

InChI

InChI=1S/C7H16O3.C2H4O2/c1-2-9-7-10-6-4-3-5-8;1-2(3)4/h8H,2-7H2,1H3;1H3,(H,3,4)

InChI Key

ZZESZVGKYMVXDL-UHFFFAOYSA-N

Canonical SMILES

CCOCOCCCCO.CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary method for preparing acetic acid;4-(ethoxymethoxy)butan-1-ol is through esterification. This reaction involves heating acetic acid and 4-(ethoxymethoxy)butan-1-ol in the presence of a mineral acid catalyst, such as sulfuric acid. The reaction is reversible and produces the ester along with water .

Industrial Production Methods

In industrial settings, the esterification process is often carried out in large reactors where the reactants are continuously fed, and the products are continuously removed. This helps in shifting the equilibrium towards the formation of the ester. The reaction conditions, such as temperature and catalyst concentration, are optimized to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;4-(ethoxymethoxy)butan-1-ol primarily undergoes esterification and hydrolysis reactions. In esterification, it is formed from the reaction between acetic acid and 4-(ethoxymethoxy)butan-1-ol. In hydrolysis, the ester can be broken down into its constituent alcohol and acid in the presence of water and an acid or base catalyst .

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of acetic acid;4-(ethoxymethoxy)butan-1-ol primarily involves its interactions with enzymes that catalyze esterification and hydrolysis reactions. The ester bond in the compound can be cleaved by esterases, leading to the release of acetic acid and 4-(ethoxymethoxy)butan-1-ol. These products can then participate in various metabolic pathways .

Comparison with Similar Compounds

Key Features:

  • Acetic Acid : A polar, hydrogen-bond-donating carboxylic acid with high dielectric constant (ε = 6.2 at 25°C) .
  • 4-(Ethoxymethoxy)butan-1-ol: A branched ether-alcohol, likely exhibiting moderate polarity due to the ether and hydroxyl groups. Its ethoxymethoxy group may enhance solubility in both polar and nonpolar solvents compared to unsubstituted butan-1-ol.

Comparison with Similar Compounds

The following butan-1-ol derivatives and their interactions with acetic acid are analyzed:

Table 1: Structural and Physicochemical Comparison

Compound Substituent Molecular Weight (g/mol) Boiling Point (°C) Solubility in Acetic Acid Key Applications
4-(n-Heptyloxy)butan-1-ol -O(CH₂)₆CH₃ 216.34 ~290 (est.) Low Insect pheromone
4-(3,4-Dimethoxyphenyl)butan-1-ol -OCH₃ (aromatic) 240.29 >300 Moderate Pharmaceutical intermediate
4-(Dimethylamino)butan-1-ol -N(CH₃)₂ 117.19 188 High Corrosion inhibitor, surfactant
4-(Ethoxymethoxy)butan-1-ol -OCH₂OCH₂CH₃ 162.23 (est.) ~200–220 (est.) High (predicted) Chromatography, synthesis (hypothesized)
Butan-1-ol (unsubstituted) -OH 74.12 117.7 Miscible Industrial solvent

Table 2: Dielectric and Thermodynamic Properties in Acetic Acid Mixtures

Compound Dielectric Constant (ε) Trend Relaxation Time (ps) Excess Entropy (ΔS) Hydrogen Bond Strength
Butan-1-ol Increases with concentration Increases with [BuOH] Negative in acetic acid-rich region Strong
4-(Ethoxymethoxy)butan-1-ol Likely lower than BuOH Longer due to steric hindrance Less negative (predicted) Moderate (ether reduces -OH availability)
4-(Dimethylamino)butan-1-ol Higher due to polar -N(CH₃)₂ Shorter Positive (amine-acid interaction) Weak

Molecular Interactions with Acetic Acid

  • Butan-1-ol and Acetic Acid : Forms strong hydrogen bonds between -OH (alcohol) and -COOH (acid), leading to multimers and altered dielectric properties .
  • 4-(Ethoxymethoxy)butan-1-ol : The ethoxymethoxy group reduces hydrogen-bonding capacity compared to unsubstituted butan-1-ol. This may result in weaker associations with acetic acid, lowering dielectric constants and relaxation times.
  • 4-(Dimethylamino)butan-1-ol: The dimethylamino group engages in dipole-dipole interactions with acetic acid, but weaker than -OH/COOH bonds, leading to less negative entropy changes .

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